7-Amino-6-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile
Overview
Description
7-Amino-6-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile is a heterocyclic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a pyrazolo[1,5-a]pyrimidine core substituted with an amino group at position 7, a 4-chlorophenyl group at position 6, and a carbonitrile group at position 3. The molecular formula is C13H8ClN5, and it has a molecular weight of 269.69 g/mol .
Mechanism of Action
Target of Action
Similar compounds with pyrazolo[1,5-a]pyrimidine scaffolds have been reported to inhibit cyclin-dependent kinase 2 (cdk2), a protein kinase that plays a crucial role in cell cycle regulation .
Mode of Action
Compounds with similar structures have been shown to inhibit cdk2, which could potentially lead to cell cycle arrest and apoptosis . The compound may interact with its target through hydrogen bonding, as suggested by molecular docking simulations .
Biochemical Pathways
Inhibition of cdk2 can affect the cell cycle, particularly the transition from the g1 phase to the s phase . This can lead to cell cycle arrest and apoptosis, thereby inhibiting the proliferation of cancer cells .
Pharmacokinetics
In silico admet studies of similar compounds suggest suitable pharmacokinetic properties .
Result of Action
Similar compounds have shown significant cytotoxic activities against various cell lines, suggesting that they may induce cell cycle arrest and apoptosis .
Biochemical Analysis
Biochemical Properties
7-Amino-6-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile is a purine analogue and has been found to have beneficial properties as antimetabolites in purine biochemical reactions . It has been suggested that this compound may interact with various enzymes and proteins, potentially influencing their function .
Cellular Effects
It has been suggested that this compound may have cytotoxic activities against certain cell lines . It may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It has been suggested that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It has been suggested that this compound may have good photobleaching performance .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Amino-6-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile typically involves the cyclocondensation of appropriate precursors. One common method involves the reaction of 4-chlorobenzaldehyde with 3-amino-5-cyanopyrazole in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like ethanol under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization or chromatography, would be applicable.
Chemical Reactions Analysis
Types of Reactions
7-Amino-6-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonitrile group can be reduced to form amines.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules.
Biology
Biologically, 7-Amino-6-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile has shown promise as an inhibitor of certain enzymes, making it a candidate for drug development. It has been studied for its potential anti-cancer properties due to its ability to inhibit cell proliferation .
Medicine
In medicine, this compound is being explored for its potential therapeutic effects. Its ability to interact with specific molecular targets makes it a candidate for the development of new pharmaceuticals, particularly in the treatment of cancer and inflammatory diseases .
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its CDK2 inhibitory activity.
Uniqueness
7-Amino-6-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its combination of an amino group, a 4-chlorophenyl group, and a carbonitrile group makes it a versatile compound for various applications .
Properties
IUPAC Name |
7-amino-6-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClN5/c14-10-3-1-8(2-4-10)11-7-17-13-9(5-15)6-18-19(13)12(11)16/h1-4,6-7H,16H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTMCCXXROGZXEZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(N3C(=C(C=N3)C#N)N=C2)N)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClN5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201163819 | |
Record name | 7-Amino-6-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201163819 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
338394-47-1 | |
Record name | 7-Amino-6-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=338394-47-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Amino-6-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201163819 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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